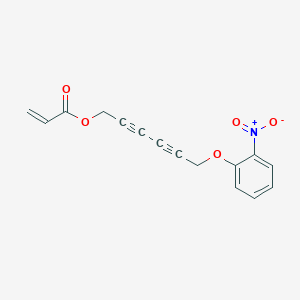
6-(2-Nitrophenoxy)hexa-2,4-diyn-1-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Nitrophenoxy)hexa-2,4-diyn-1-yl prop-2-enoate is a chemical compound known for its unique structure and properties It contains a nitrophenoxy group attached to a hexa-2,4-diyn-1-yl prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitrophenoxy)hexa-2,4-diyn-1-yl prop-2-enoate typically involves the reaction of 2-nitrophenol with hexa-2,4-diyn-1-yl prop-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(2-Nitrophenoxy)hexa-2,4-diyn-1-yl prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6-(2-Nitrophenoxy)hexa-2,4-diyn-1-yl prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Nitrophenoxy)hexa-2,4-diyn-1-yl prop-2-enoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
- (Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
Uniqueness
6-(2-Nitrophenoxy)hexa-2,4-diyn-1-yl prop-2-enoate is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, which may lack this functional group and, consequently, exhibit different reactivity and applications.
Properties
CAS No. |
62748-04-3 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
6-(2-nitrophenoxy)hexa-2,4-diynyl prop-2-enoate |
InChI |
InChI=1S/C15H11NO5/c1-2-15(17)21-12-8-4-3-7-11-20-14-10-6-5-9-13(14)16(18)19/h2,5-6,9-10H,1,11-12H2 |
InChI Key |
KVXWGHNNIUDRPU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC#CC#CCOC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















